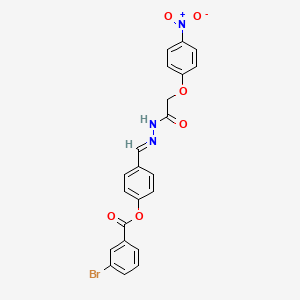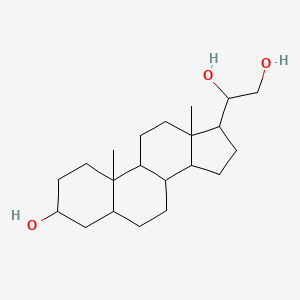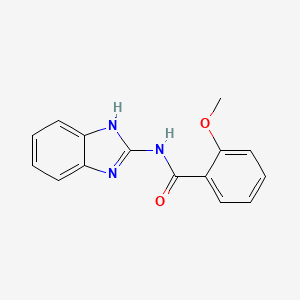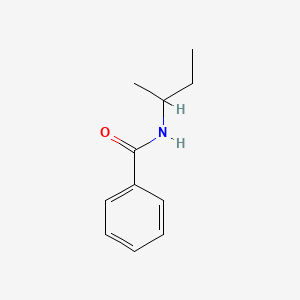
(Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid is a complex organic compound characterized by its unique structure, which includes carboxymethyl and dihydroxybenzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dihydroxybenzylamine with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxybenzyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid involves its interaction with specific molecular targets. The dihydroxybenzyl group can chelate metal ions, affecting various biochemical pathways. Additionally, the compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxybenzoic acid: Similar in structure but lacks the amino and carboxymethyl groups.
3-Acetoxy-2-methylbenzoic acid: Contains an acetoxy group instead of the dihydroxybenzyl group.
Uniqueness
(Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to chelate metal ions and act as an antioxidant sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C11H13NO6 |
|---|---|
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
2-[carboxymethyl-[(2,5-dihydroxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C11H13NO6/c13-8-1-2-9(14)7(3-8)4-12(5-10(15)16)6-11(17)18/h1-3,13-14H,4-6H2,(H,15,16)(H,17,18) |
Clave InChI |
XBWGPTMNFDDPMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)CN(CC(=O)O)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Bromo-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991710.png)


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11991737.png)







![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11991768.png)

